molecular formula C18H24F3NO3 B1343971 tert-Butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate CAS No. 954229-23-3

tert-Butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate

Cat. No. B1343971
M. Wt: 359.4 g/mol
InChI Key: IJESRANHCPWDHN-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate is a chemical entity that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its versatility and biological relevance. The tert-butyl group is a common protecting group in organic synthesis, and the presence of a trifluoromethyl group often imparts unique physical and chemical properties to the molecule, such as increased lipophilicity and metabolic stability.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in various studies. For instance, a key intermediate for the synthesis of a protein kinase inhibitor was prepared via an asymmetric approach starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with a yield of 49% . Other derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized by spectroscopic studies . These methods suggest potential routes that could be adapted for the synthesis of tert-Butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, providing insights into bond lengths and angles typical for this class of compounds . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data . These studies contribute to the understanding of the molecular geometry and potential intermolecular interactions that could be expected for tert-Butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active molecules. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized through amination, demonstrating the reactivity of the piperazine ring towards nucleophilic substitution . The modification of the piperazine ring is a common strategy in medicinal chemistry to generate compounds with desired biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their functional groups. The presence of a tert-butyl group can increase steric bulk, affecting the compound's solubility and reactivity. The trifluoromethyl group can enhance the compound's metabolic stability and lipophilicity, which are important factors in drug design. The crystal structure analysis of related compounds provides information on their solid-state properties, such as molecular packing and potential hydrogen bonding interactions . These properties are crucial for understanding the behavior of the compound in different environments and can guide the development of new pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Wang et al. (2015) detailed the synthesis of a similar compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, as a key intermediate of Vandetanib, synthesized through acylation, sulfonation, and substitution (Wang et al., 2015).
  • Structural Studies : Richter et al. (2009) studied the reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate, analyzing the structure and dihedral angles of the compound's rings (Richter et al., 2009).

Applications in Drug Development

  • Anticancer Applications : Zhang et al. (2018) synthesized tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate as an important intermediate for small molecule anticancer drugs, highlighting its application in developing and optimizing anti-tumor inhibitors (Zhang et al., 2018).

Industrial Applications

  • Anticorrosive Properties : Praveen et al. (2021) investigated the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic conditions, revealing its potential as a corrosion inhibitor (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 4-[[3-(trifluoromethyl)phenoxy]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3NO3/c1-17(2,3)25-16(23)22-9-7-13(8-10-22)12-24-15-6-4-5-14(11-15)18(19,20)21/h4-6,11,13H,7-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJESRANHCPWDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647924
Record name tert-Butyl 4-{[3-(trifluoromethyl)phenoxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-((3-(trifluoromethyl)phenoxy)methyl)piperidine-1-carboxylate

CAS RN

954229-23-3
Record name tert-Butyl 4-{[3-(trifluoromethyl)phenoxy]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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